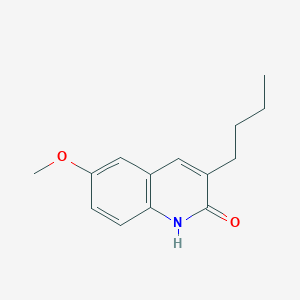

3-Butyl-6-methoxyquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

647836-49-5 |

|---|---|

Molecular Formula |

C14H17NO2 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

3-butyl-6-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C14H17NO2/c1-3-4-5-10-8-11-9-12(17-2)6-7-13(11)15-14(10)16/h6-9H,3-5H2,1-2H3,(H,15,16) |

InChI Key |

OQJKDOLYEUVTMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=C(C=CC(=C2)OC)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Butyl 6 Methoxyquinolin 2 1h One and Analogous Quinolin 2 1h One Structures

Established Synthetic Routes to the 2(1H)-Quinolinone Core

The quinolin-2(1H)-one, or carbostyril, framework is a prevalent structural motif in numerous biologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of several reliable methods. These can be broadly categorized into condensation reactions that form the heterocyclic ring in a single step from acyclic precursors, and intramolecular cyclization protocols that involve the ring closure of a pre-functionalized aromatic substrate.

Condensation Reactions in Quinolin-2(1H)-one Ring Formation

Condensation reactions represent a classical and widely utilized approach for the construction of the quinolin-2(1H)-one core. These methods typically involve the reaction of an aniline (B41778) derivative with a three-carbon component, leading to the formation of the pyridinone ring fused to the benzene (B151609) ring.

One of the most notable methods is the Knorr quinoline (B57606) synthesis , which, in a variation, can yield 2-hydroxyquinolines (the tautomeric form of quinolin-2(1H)-ones). This reaction involves the condensation of an aniline with a β-ketoester. The regiochemical outcome of the reaction, yielding either a 2-hydroxyquinoline or a 4-hydroxyquinoline, can be controlled by the reaction conditions. Specifically, the reaction of an aniline with a β-ketoanilide under acidic conditions leads to the formation of a 2-hydroxyquinoline. For the synthesis of a 6-methoxy substituted quinolinone, p-anisidine (B42471) would be the appropriate starting aniline.

Another significant condensation route is the Conrad-Limpach synthesis , which typically yields 4-hydroxyquinolines. However, under thermodynamic control, the reaction of an aniline with a β-ketoester can also lead to the formation of a 2-hydroxyquinoline. wikipedia.org This involves the initial formation of a β-aminoacrylate followed by thermal cyclization. wikipedia.orgsynarchive.comnih.gov The choice of solvent and temperature is crucial in directing the regioselectivity of the cyclization. nih.gov

A plausible route to a precursor for 3-Butyl-6-methoxyquinolin-2(1H)-one using a Conrad-Limpach-Knorr type strategy would involve the reaction of p-anisidine with ethyl 2-butylacetoacetate. The initial condensation would be followed by a thermal or acid-catalyzed cyclization to furnish the desired quinolinone core with the butyl group already in place at the C-3 position.

| Reaction Name | Reactants | Key Conditions | Product Type |

| Knorr Synthesis (for 2-quinolones) | Aniline, β-Ketoanilide | Acid catalysis | 2-Hydroxyquinoline |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | High temperature | 4-Hydroxyquinoline (kinetic) or 2-Hydroxyquinoline (thermodynamic) |

Intramolecular Cyclization Protocols for Quinolin-2(1H)-ones

Intramolecular cyclization strategies offer another powerful avenue to the quinolin-2(1H)-one core. These methods often provide better control over the substitution pattern of the final product.

The Camps cyclization is a prominent example, involving the base-mediated cyclization of an o-acylaminoacetophenone. This reaction can lead to the formation of two different hydroxyquinoline isomers depending on the site of intramolecular condensation. nih.gov For the synthesis of a 6-methoxy substituted quinolinone, the starting material would be an appropriately substituted o-acylaminoacetophenone derived from a 4-methoxy-2-aminoacetophenone derivative.

Another versatile approach involves the cyclization of N-aryl cinnamamides. For instance, the intramolecular cyclization of N-(4-methoxyphenyl)cinnamamide can be induced to form 6-methoxy-4-phenylquinolin-2(1H)-one. While this specific example leads to a phenyl substituent at the C-4 position, modification of the cinnamamide precursor, for example by using an appropriately substituted acrylic acid derivative, could potentially lead to the desired C-3 alkyl substitution.

Palladium-catalyzed intramolecular cyclizations have also emerged as a modern and efficient method. For example, the Heck coupling of 2-iodoanilines with α,β-unsaturated esters, followed by an in-situ cyclization, can afford 3-substituted quinolin-2(1H)-ones. nih.gov This strategy could be adapted for the synthesis of this compound by using 2-iodo-4-methoxyaniline and an appropriate butyl-substituted acrylate ester.

| Cyclization Strategy | Precursor | Key Conditions |

| Camps Cyclization | o-Acylaminoacetophenone | Base (e.g., hydroxide ion) |

| Cinnamamide Cyclization | N-Aryl cinnamamide | Acid or other activating agents |

| Palladium-catalyzed Cyclization | 2-Iodoaniline and α,β-unsaturated ester | Pd catalyst, base |

Strategies for C-3 Functionalization of Quinolin-2(1H)-ones

Direct functionalization of the pre-formed quinolin-2(1H)-one core at the C-3 position is a highly attractive and atom-economical strategy. Various methods have been developed to introduce alkyl and other substituents at this position with high regioselectivity.

Regioselective Introduction of Alkyl Chains at the C-3 Position

The direct introduction of an alkyl chain, such as a butyl group, at the C-3 position of 6-methoxyquinolin-2(1H)-one can be achieved through several modern synthetic methodologies.

One approach involves the use of organometallic reagents. The reaction of a quinolin-2(1H)-one with an organolithium reagent like n-butyllithium can potentially lead to addition at the C-3 position, although careful control of reaction conditions is necessary to avoid competing reactions such as N-alkylation or addition to the carbonyl group.

Radical alkylation reactions have also proven effective for the C-3 functionalization of quinolinone derivatives. For instance, visible-light-induced photoredox catalysis can be employed to generate alkyl radicals from readily available precursors, which then add regioselectively to the C-3 position of the quinolinone ring. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for C-3 Derivatization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a powerful tool for the C-3 functionalization of quinolin-2(1H)-ones. To employ this strategy, a handle, typically a halogen atom, is first introduced at the C-3 position.

The synthesis of a 3-halo-6-methoxyquinolin-2(1H)-one precursor can be achieved through various halogenation methods. Once obtained, this precursor can undergo a variety of palladium-catalyzed cross-coupling reactions to introduce the butyl group. For example, a Suzuki coupling with butylboronic acid or a Negishi coupling with a butylzinc reagent in the presence of a suitable palladium catalyst and ligand would be expected to yield this compound.

A notable example is the palladium-catalyzed Liebeskind–Srogl cross-coupling reaction, which has been successfully used for the C-3 functionalization of 3-bromoquinolin-2(1H)-ones with various coupling partners. nih.gov

| Coupling Reaction | Precursor | Reagent | Catalyst System |

| Suzuki Coupling | 3-Halo-6-methoxyquinolin-2(1H)-one | Butylboronic acid | Palladium catalyst, base |

| Negishi Coupling | 3-Halo-6-methoxyquinolin-2(1H)-one | Butylzinc reagent | Palladium catalyst |

| Liebeskind–Srogl Coupling | 3-Bromoquinolin-2(1H)-one | Various organometallic reagents | Palladium catalyst, copper co-catalyst |

Methods for Introducing and Modifying the C-6 Methoxy (B1213986) Group

The methoxy group at the C-6 position is a common feature in many quinolinone derivatives. Its installation can be achieved either by starting with appropriately substituted precursors or by modifying the quinolinone core after its formation.

Synthesis from Pre-functionalized Aniline Precursors

The most direct and widely employed method for synthesizing 6-methoxyquinolin-2(1H)-ones involves the use of an aniline precursor that already contains a methoxy group at the para-position. The classic Doebner reaction, a one-step synthesis, utilizes substituted benzaldehydes, pyruvic acid, and p-anisidine (4-methoxyaniline), which are refluxed in ethanol to produce 6-methoxy-2-arylquinoline-4-carboxylic acids. nih.gov Similarly, the Knorr cyclization of β-keto anilides in acidic media is a cornerstone for constructing the quinolin-2-one ring system. mdpi.com

In this approach, p-anisidine is reacted with a suitable β-keto ester, such as ethyl 2-acetylhexanoate, which contains the precursor for the 3-butyl group. The initial reaction forms a β-keto anilide intermediate. Subsequent acid-catalyzed cyclocondensation, often using reagents like polyphosphoric acid (PPA), leads to the formation of the desired this compound. mdpi.com The selection of the aniline precursor is crucial as it directly dictates the substitution pattern on the aromatic ring of the final quinolinone product.

For example, the Povarov reaction, a formal [4+2] cycloaddition, can utilize p-anisidine, an aldehyde, and an electron-rich olefin to construct the core tetrahydroquinoline structure, which can then be oxidized to the corresponding quinoline. mdpi.commdpi.com

Post-Cyclization Modification of the Aromatic Ring System

This multi-step process could theoretically involve:

Nitration: Electrophilic nitration of the parent 3-butylquinolin-2(1H)-one. This reaction typically directs the nitro group to the C-6 and C-8 positions.

Reduction: The resulting 6-nitroquinolin-2(1H)-one is then reduced to the corresponding 6-amino derivative.

Diazotization: The 6-amino group is converted into a diazonium salt using nitrous acid at low temperatures.

Methoxylation: The diazonium salt is subsequently treated with a methanol source, often with heating or copper catalysis, to install the methoxy group at the C-6 position.

This pathway, while longer, offers flexibility in synthesizing a variety of C-6 substituted analogs from a single quinolinone precursor.

Advanced and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on improving efficiency, reducing reaction times, and minimizing environmental impact. These modern techniques are increasingly being applied to the synthesis of quinolin-2(1H)-one scaffolds.

Microwave-Assisted Organic Synthesis of Quinolin-2(1H)-ones

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ingentaconnect.comnih.govbenthamdirect.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. ingentaconnect.com

In the context of quinolin-2(1H)-one synthesis, microwave heating has been successfully applied to condensation reactions, such as the Friedländer synthesis, which involves the reaction of 2-aminobenzophenones with α-methylene esters. ingentaconnect.com This technique is highly effective for various cyclization and multicomponent reactions, making it an attractive method for the rapid synthesis of libraries of substituted quinolinones for screening purposes. nih.gov For instance, a Povarov cycloaddition/oxidative dehydrogenation sequence to produce a 6-methoxyquinoline (B18371) derivative was effectively carried out using microwave irradiation for the aromatization step. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolinones

| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Conventional | Iron-catalyzed cyclization in water | Several hours | Moderate | sci-hub.cat |

| Microwave | Iron-catalyzed cyclization in water | 30 minutes | Moderate to High | sci-hub.cat |

| Conventional | p-Sulfonic acid calix researchgate.netarene, neat | Longer duration | Lower | nih.gov |

| Microwave | p-Sulfonic acid calix researchgate.netarene, neat, 200°C | 20-25 minutes | 40-68% | nih.gov |

| Conventional | Synthesis of quinoline-fused benzodiazepines | Longer duration | 62-65% | nih.gov |

| Microwave | Synthesis of quinoline-fused benzodiazepines, 80°C | Shorter duration | 92-97% | nih.gov |

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. mdpi.commdpi.com This approach is characterized by high atom economy, reduced waste generation, and simplified purification procedures.

Several MCRs have been developed for the synthesis of quinolinone and quinoline scaffolds. For example, a copper-catalyzed three-component reaction of an aniline, an aldehyde, and a terminal alkyne can produce substituted quinolines under solvent-free conditions. beilstein-journals.org Ugi and Dieckmann condensation sequences have also been employed in a two-step process to generate 4-hydroxy-quinolin-2(1H)-ones. researchgate.net Another strategy involves a one-pot tandem Ugi four-component condensation followed by an intramolecular Knoevenagel cyclization. researchgate.net These methods allow for the rapid assembly of complex quinolinone structures from simple and readily available starting materials, providing a powerful tool for generating molecular diversity. mdpi.com

Table 2: Examples of Multicomponent Reactions for Quinoline/Quinolinone Synthesis

| Reaction Type | Reactants | Catalyst | Key Features | Reference |

| Doebner Reaction | Substituted benzaldehyde, pyruvic acid, p-anisidine | None (reflux in ethanol) | One-step synthesis of 4-carboxy quinolines. | nih.gov |

| Copper-catalyzed MCR | Aniline, aldehyde, terminal alkyne | Cu(OTf)₂ | Solvent-free, convenient access to 2,4-substituted quinolines. | beilstein-journals.org |

| Tandem Ugi-Knoevenagel | o-Acylanilines, aldehydes, malonic acids, isocyanide | --- | One-pot synthesis of substituted quinolin-2(1H)-ones. | researchgate.net |

| Aza-Wittig based MCR | 2-Azidobenzaldehydes, ketones, PPh₃, Michael acceptors | --- | One-pot synthesis of 2,3-substituted quinolines. | nih.gov |

Metal-Free and Eco-Friendly Catalytic Methodologies

In response to the growing need for sustainable chemistry, significant effort has been directed toward developing metal-free catalytic systems for quinoline and quinolinone synthesis. mdpi.comsemanticscholar.org These methods avoid the use of potentially toxic and expensive heavy metals, reducing both environmental impact and cost.

Examples of metal-free approaches include:

Iodine-Catalyzed Reactions: Molecular iodine can catalyze the cyclization of enamides and imines to form the quinoline ring. mdpi.com

Radical-Promoted Cyclizations: N-bromosuccinimide (NBS) under visible light can mediate a radical reaction to form 3-substituted quinolines. mdpi.com

C(sp³)–H Functionalization: An iodide-catalyzed tandem cyclization strategy between 2-styrylanilines and 2-methylquinolines offers a metal-free approach to functionalized quinolines. nih.govacs.org

Organocatalysis: Acid catalysts like Amberlyst 15 can be used to promote Mannich-type reactions in the functionalization of related heterocycles. mdpi.com

These methodologies represent a greener alternative to traditional metal-catalyzed syntheses, aligning with the principles of sustainable chemical production. nih.govacs.org

Photoreactions for Dihydroquinolinone Dehydrogenation

The final step in many quinolin-2(1H)-one syntheses involves the aromatization of a dihydroquinolinone precursor. Photoreactions, particularly those employing photoredox catalysis, offer a modern and efficient method for achieving this dehydrogenation. This approach is analogous to the visible-light-mediated aerobic dehydrogenation of other N-heterocyclic compounds. researchgate.net In a typical process, a photosensitizer, such as a ruthenium complex, absorbs visible light and initiates an electron transfer cascade. researchgate.net This process can generate a reactive oxygen species like singlet oxygen or proceed through hydrogen atom transfer, ultimately leading to the removal of two hydrogen atoms from the dihydroquinolinone ring to yield the more stable, conjugated quinolin-2(1H)-one system. These reactions are valued for their mild conditions and compatibility with various functional groups. researchgate.net

Mechanistic Investigations of Quinolin-2(1H)-one Synthesis

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The synthesis of the quinolin-2(1H)-one scaffold can involve several key mechanistic steps, including nucleophilic substitutions, cyclizations, and the formation of reactive intermediates.

Detailed Analysis of Cyclization and Rearrangement Mechanisms

The formation of the heterocyclic quinolinone ring is the key step in its synthesis, and it is achieved through various cyclization strategies.

One common method is the intramolecular cyclization of N-aryl cinnamides or related open-chain precursors. organic-chemistry.orgnih.gov For instance, methyl methoxypivaloylaminocinnamates can undergo cyclization in an acidic medium to form the quinolin-2(1H)-one ring. nih.gov Palladium-catalyzed reactions are also widely used. nih.gov A notable example is the selective 6-endo intramolecular C-H alkenylation of N-phenylacrylamides. The proposed mechanism involves an electrophilic palladation of the aromatic ring to create an aryl-Pd(II) intermediate. This is followed by a syn insertion into the double bond and subsequent β-hydride elimination to yield the quinolone product. nih.gov

Another powerful approach involves the palladium-catalyzed coupling of 2-iodoaniline with α,β-unsaturated carbonyl compounds. nih.gov This coupling-cyclization cascade proceeds under relatively mild conditions. Similarly, carbocyclization can be achieved through the intramolecular nucleophilic attack of a carbanion on a carbon-carbon triple bond, which, after protonation and isomerization, yields the quinolin-2(1H)-one structure. nih.gov Some modern syntheses also utilize electrocyclization of imine intermediates followed by a dehydrogenation or oxidation step to furnish the final aromatic product. mdpi.com

| Method | Key Precursor | Catalyst/Conditions | Key Mechanistic Steps |

|---|---|---|---|

| Heck Coupling & Cyclization | Iodo-aminobenzene derivative and methyl acrylate | Pd(OAc)2, Et3N, then Acid | Heck coupling followed by acid-catalyzed intramolecular cyclization. nih.gov |

| Intramolecular C-H Alkenylation | N-phenylacrylamide | Palladium catalyst | Electrophilic palladation, syn insertion, β-hydride elimination. nih.gov |

| Intramolecular Carbocyclization | Ethyl N-(2-ethynyl)malonanilide derivative | Base | Formation of a carbanion, intramolecular nucleophilic attack on a triple bond, isomerization. nih.gov |

| Photo-induced Cyclization | (E)-3-(2-(((E)-benzylidene)amino)phenyl)acrylate | Photocatalyst, Base | Generation of an imine radical, intramolecular Michael addition, rearrangement. chemrxiv.org |

Role of Iminium Ion and Carbocation Intermediates

Reactive intermediates such as carbocations and iminium ions are central to many quinolinone synthetic pathways.

Carbocation intermediates are the hallmark of the SN1 mechanism, as previously discussed. organic-chemistry.org In the context of quinolinone synthesis, a carbocation could form on a side chain of an aniline derivative before cyclization, particularly if the carbon atom is secondary or tertiary. The stability of this intermediate is paramount, with benzylic and tertiary carbocations being the most stable, thus favoring this pathway. masterorganicchemistry.comyoutube.com

Iminium ions are key intermediates in reactions involving the condensation of an amine with a carbonyl compound, such as an aldehyde or ketone. nih.gov In quinolinone synthesis, a common strategy involves reacting an aniline derivative with a β-keto ester or a similar carbonyl-containing compound (e.g., the Conrad-Limpach synthesis). The initial step is often the formation of an enamine or an imine (Schiff base). Protonation of this imine generates a reactive iminium ion. This electrophilic iminium intermediate is then susceptible to intramolecular attack by an electron-rich part of the molecule, initiating the cyclization that ultimately leads to the quinolinone ring system. mdpi.com The generation of these fleeting, electron-deficient intermediates under mild conditions is a powerful strategy for amine synthesis and is readily applicable to the construction of N-heterocycles. nih.gov

Chemical Derivatization and Scaffold Modification of 3 Butyl 6 Methoxyquinolin 2 1h One

Systematic Functional Group Transformations on the 3-Butyl Side Chain

The 3-butyl side chain of 3-Butyl-6-methoxyquinolin-2(1H)-one is a key target for introducing structural diversity. While direct functionalization of this specific compound is not extensively documented, established synthetic methodologies for similar 3-alkylquinolin-2-ones can be applied. These transformations can alter the lipophilicity, steric profile, and potential for further chemical conjugation.

Common strategies for modifying alkyl chains include:

Oxidation: The terminal methyl group of the butyl chain could be oxidized to an alcohol, aldehyde, or carboxylic acid. This introduces a polar functional group that can serve as a handle for further derivatization, such as esterification or amidation.

Halogenation: Free-radical halogenation can introduce bromine or chlorine atoms onto the butyl chain, creating reactive sites for nucleophilic substitution or cross-coupling reactions.

Introduction of Unsaturation: Dehydrogenation of the butyl chain could yield butenyl or butadienyl derivatives, introducing rigidity and altering the electronic properties of the molecule.

These modifications allow for the systematic exploration of the structure-activity relationships of this compound derivatives.

N-1 Position Functionalization and Derivatization Strategies

The nitrogen atom at the N-1 position of the quinolinone ring is a nucleophilic center that can be readily functionalized. Derivatization at this position can significantly impact the compound's biological activity and physical properties. Studies on related quinolin-2-one systems, such as 1-butyl-4-hydroxy-3-methylquinoline-2(1H)-one, have demonstrated the feasibility of various N-1 modifications. researchgate.net

Common derivatization strategies at the N-1 position include:

N-Alkylation: Introduction of various alkyl or substituted alkyl groups can be achieved through reaction with alkyl halides in the presence of a base.

N-Arylation: The attachment of aryl or heteroaryl groups can be accomplished via copper- or palladium-catalyzed cross-coupling reactions.

N-Acylation: Reaction with acyl chlorides or anhydrides can introduce acyl groups, which can influence the electronic nature of the quinolinone ring.

The table below summarizes potential N-1 functionalizations based on known reactions for similar quinolinone scaffolds.

| Reagent | Reaction Type | Resulting N-1 Substituent |

| Benzyl bromide | N-Alkylation | Benzyl |

| Iodobenzene | N-Arylation | Phenyl |

| Acetyl chloride | N-Acylation | Acetyl |

| Propargyl bromide | N-Alkylation | Propargyl (for click chemistry) |

These N-1 functionalization strategies provide a pathway to a diverse library of this compound derivatives with tailored properties.

Modifications and Substituent Effects at the 6-Methoxy Position

Potential modifications at the 6-methoxy position include:

Demethylation: The methoxy (B1213986) group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr₃). The resulting 6-hydroxy derivative can serve as a precursor for further functionalization, such as etherification or esterification.

Substitution: While direct substitution of the methoxy group is challenging, it can be achieved through multi-step synthetic sequences involving the corresponding 6-amino or 6-halo derivatives.

The electronic effect of the substituent at the 6-position can have a profound impact. For instance, replacing the electron-donating methoxy group with an electron-withdrawing group like a nitro or cyano group can alter the reactivity and spectroscopic properties of the quinolinone system. researchgate.net The effect of various substituents at the C6 position on the properties of the quinoline (B57606) ring is a subject of ongoing research. researchgate.netnih.gov

Synthesis of Hybrid Quinolinone Architectures via Click Chemistry and Other Linker Strategies

The modular nature of click chemistry offers an efficient approach for constructing hybrid molecules by linking the this compound scaffold to other molecular entities. wikipedia.orgorganic-chemistry.org This strategy is particularly valuable in drug discovery for creating bifunctional molecules or for attaching probes for biological studies. A common approach involves introducing a terminal alkyne or azide (B81097) group onto the quinolinone scaffold, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. beilstein-journals.org

To prepare this compound for click chemistry, one could:

Functionalize the 3-butyl chain: Introduce a terminal azide or alkyne group through nucleophilic substitution of a halogenated derivative.

Functionalize the N-1 position: Introduce a propargyl group via N-alkylation.

Functionalize the 6-position: Convert the methoxy group to a hydroxyl group and then introduce an azide or alkyne-containing ether linkage.

The table below outlines a general scheme for the synthesis of a quinolinone-triazole hybrid.

| Quinolinone Derivative | Partner Molecule | Click Reaction | Hybrid Product |

| N1-propargyl-3-butyl-6-methoxyquinolin-2(1H)-one | Azido-functionalized peptide | CuAAC | Quinolinone-triazole-peptide conjugate |

| 3-(4-azidobutyl)-6-methoxyquinolin-2(1H)-one | Alkyne-terminated sugar | CuAAC | Quinolinone-triazole-sugar conjugate |

This approach highlights the utility of this compound as a versatile building block for the construction of complex and functionally diverse molecular architectures.

Structure Activity Relationship Sar Studies of Quinolin 2 1h One Derivatives

Impact of C-3 Substituent Identity and Steric Bulk on Biological Interaction Profiles

The C-3 position of the quinolin-2(1H)-one nucleus is a critical determinant of its biological activity, and the nature of the substituent at this position significantly influences the compound's interaction with its biological targets. The identity and steric bulk of the C-3 substituent can modulate potency, selectivity, and pharmacokinetic properties.

The introduction of various heterocyclic moieties at the C-3 position has been shown to result in compounds with significant cytotoxic activity against cancer cell lines. For instance, derivatives bearing benzoxazole, benzothiazole, indole, and benzimidazole at this position have demonstrated notable growth-inhibitory potency. nih.gov The electronic and steric properties of these heteroaromatic systems play a crucial role in their interaction with target proteins, such as Hsp90. nih.gov

Studies on 3-functionalized-2(1H)-quinolones have revealed the importance of this position for a range of biological activities, including antimalarial, antiviral, and antimicrobial effects. sphinxsai.com The presence of a β-carbonyl group at C-3 has been specifically implicated in the brain-penetrating ability of these compounds. sphinxsai.com The length and nature of an alkyl chain at C-3 also play a significant role. For example, in a series of (E)-3-acyl-quinoline-2,4-(1H,3H)-dione imine derivatives, short, straight-chain alkyl groups at C-3 were associated with the highest herbicidal activity, with efficacy diminishing as the chain length increased. rsc.org This suggests that both the lipophilicity and the steric profile of the C-3 substituent are key factors in determining biological interactions.

The steric hindrance imposed by the C-3 substituent can directly impact the binding affinity of the molecule to its target. In the context of developing Hsp90 inhibitors, the steric and electronic effects of substituents at the C-3 position of 3-(heteroaryl)quinolin-2(1H)-ones were systematically explored to optimize their biological effect. nih.gov

| C-3 Substituent | Biological Activity Profile | Reference |

| Short, straight-chain alkyl groups | High herbicidal activity | rsc.org |

| Longer alkyl chains | Diminished herbicidal activity | rsc.org |

| Heteroaromatic rings (e.g., benzoxazole, benzothiazole) | Cytotoxic against cancer cell lines | nih.gov |

| β-carbonyl containing groups | Potential for brain penetration | sphinxsai.com |

Influence of the 6-Methoxy Group on Biological Recognition and Potency

The presence of a methoxy (B1213986) group at the C-6 position of the quinoline (B57606) ring is a common feature in many biologically active molecules and significantly influences their pharmacological properties. This substituent can affect the molecule's electronic distribution, lipophilicity, and its ability to form hydrogen bonds, thereby modulating its interaction with biological targets. nbinno.com

In the context of anticancer agents, the 6-methoxy group has been identified as a key contributor to the cytotoxic effects of certain quinoline analogues against multidrug-resistant cancer cell lines. nbinno.com This suggests that the electronic-donating nature of the methoxy group may enhance the binding affinity of the compound to its target or alter its metabolic stability. Furthermore, 6-methoxyquinoline (B18371) serves as a precursor in the synthesis of potent tubulin polymerization inhibitors, highlighting its importance in the development of compounds that target cell division. nbinno.com

SAR studies on various quinoline derivatives have consistently shown that the position and nature of substituents on the quinoline ring are critical for biological activity. nih.gov Specifically, the methoxy group at C-6 has been shown to be favorable for antibacterial activity when compared to a methyl group or an unsubstituted quinoline at the same position. nih.gov In a series of 6-methoxy-2-arylquinolines designed as P-glycoprotein inhibitors, the 6-methoxy group was a key structural feature of the lead compounds. nih.gov

The influence of the 6-methoxy group extends to various other therapeutic areas. For instance, 8-amino-6-methoxyquinoline is a crucial pharmacophore in antimalarial drugs like primaquine and tafenoquine. mdpi.com The methoxy group in these compounds is thought to play a role in their mechanism of action and pharmacokinetic profile.

Contribution of N-1 Substituents to Pharmacophore Modulation

The nitrogen atom at the N-1 position of the quinolin-2(1H)-one ring represents a key point for structural modification, and the introduction of substituents at this position can significantly modulate the pharmacophoric properties of the molecule. The process of N-alkylation is a common strategy to alter the compound's polarity, solubility, and ability to interact with biological targets. researchgate.netmdpi.com

In the synthesis of quinolin-2-one derivatives, the presence of substituents on the quinoline ring can direct the regioselectivity of alkylation, leading to either N-alkylation or O-alkylation. researchgate.netmdpi.com This highlights the interplay between different parts of the molecule in defining its chemical reactivity and, by extension, its biological activity. For example, while alkylation of quinolin-2(1H)-one and its C-6 and C-7 substituted derivatives often yields a mixture of N-1 and O-2 alkylated products, with the N-1 product being major, substitution at the C-8 position can lead exclusively to O-2 alkylation. researchgate.net This indicates that steric effects from neighboring groups can significantly influence the accessibility of the N-1 position for substitution. researchgate.net

The modulation of the pharmacophore by N-1 substituents is a key strategy in drug design. A pharmacophore model for a particular biological target typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. wikipedia.org By introducing different functional groups at the N-1 position, it is possible to fine-tune the interaction of the quinolin-2(1H)-one derivative with these pharmacophoric features, leading to improved potency and selectivity.

Conformational Analysis and its Correlation with Activity Profiles

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target protein. Conformational analysis of quinolin-2(1H)-one derivatives provides valuable insights into the spatial arrangement of their substituents and how this arrangement influences their interaction with biological macromolecules.

The flexibility or rigidity of the quinolin-2(1H)-one scaffold, along with the preferred orientation of its substituents, can have a profound impact on its biological profile. For instance, the planarity of the quinoline ring system can be influenced by the nature of the substituents. The introduction of bulky groups can lead to steric hindrance and force the molecule to adopt a non-planar conformation, which may either enhance or diminish its biological activity depending on the specific requirements of the target's binding site.

Studies on the conformational analysis of quinolinone derivatives, using techniques such as X-ray crystallography and theoretical calculations, have provided detailed information about their molecular geometry, including bond lengths, bond angles, and torsion angles. scielo.brscispace.com These studies have revealed how different substituents can lead to variations in the crystal packing and supramolecular arrangement of these molecules. scielo.brscispace.com

The correlation between the conformation of quinolin-2(1H)-one derivatives and their activity profiles is a key aspect of rational drug design. By understanding the preferred conformation of a series of active compounds, it is possible to develop a pharmacophore model that defines the essential spatial arrangement of functional groups required for biological activity. This model can then be used to design new molecules with improved conformational properties and, consequently, enhanced potency and selectivity.

Computational Approaches to SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to elucidate the structure-activity relationships of bioactive molecules, including quinolin-2(1H)-one derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking offer valuable insights into the molecular basis of biological activity and guide the design of new and more potent compounds. researchgate.netamazonaws.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of molecules with known activities, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with the biological response. These models can then be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govsemanticscholar.org

For quinoline derivatives, 2D- and 3D-QSAR models have been developed to understand their activity against various targets, including the malaria parasite Plasmodium falciparum. nih.govmdpi.com These studies have highlighted the importance of steric and electrostatic fields in determining the inhibitory activity of these compounds. mdpi.com

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. researchgate.netamazonaws.com This method allows researchers to visualize the binding mode of a molecule at the atomic level and to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the ligand-receptor complex. amazonaws.com

Molecular docking studies have been widely used to investigate the binding of quinolin-2(1H)-one derivatives to various biological targets. For example, docking simulations have been employed to understand the interaction of these compounds with succinate dehydrogenase, a key enzyme in fungal respiration, leading to the development of novel fungicides. nih.gov Similarly, molecular docking has been used to explore the binding of quinolin-2(1H)-one analogues to EGFR-TK, providing insights into their potential as anti-cancer agents. researchgate.net The binding free energies calculated from these simulations can provide a qualitative estimate of the binding affinity, which can be used to rank and prioritize compounds for further experimental testing. researchgate.net

Molecular Dynamics (MD) Simulations

Computational Chemistry and Molecular Modeling of 3 Butyl 6 Methoxyquinolin 2 1h One

Molecular Docking Simulations for Putative Target-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug discovery to understand how a ligand, such as 3-Butyl-6-methoxyquinolin-2(1H)-one, might interact with a biological target, typically a protein.

While specific docking studies for this compound are not extensively detailed in the provided search results, the principles of molecular docking can be applied to understand its potential biological activity. For instance, studies on similar quinoline (B57606) derivatives have utilized molecular docking to investigate their binding interactions with various protein targets. rsc.orgnih.gov In a typical docking study, the 3D structure of the ligand (this compound) would be placed into the binding site of a target protein. The simulation then explores various possible binding poses and scores them based on the calculated binding affinity, which is often expressed in kcal/mol. nih.govnih.gov

For example, in studies of other quinoline-based compounds, docking simulations have identified key interactions such as hydrogen bonds and hydrophobic interactions with specific amino acid residues within the active site of proteins like topoisomerase IIβ. rsc.org The binding affinity values from these simulations help in ranking potential drug candidates, with more negative values indicating a stronger predicted interaction. nih.gov The insights gained from such simulations can guide the synthesis of new derivatives with improved activity. researchgate.netnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. rsc.orgepstem.net These calculations provide a fundamental understanding of the molecule's behavior.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays different potential values on the molecular surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Green areas denote neutral potential. researchgate.net

For a molecule like this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. researchgate.netnih.gov The aromatic rings would generally exhibit nucleophilic character. scielo.br Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, including biological targets. rsc.org

Analysis using Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule. This analysis can define atomic properties and characterize the nature of chemical bonds, including both covalent and non-covalent interactions. While specific QTAIM analysis for this compound is not available in the provided results, this technique is broadly applied to understand bonding within similar molecular systems.

Noncovalent Interaction Plots (NCIPLOT) for Intermolecular Forces

Noncovalent Interaction (NCI) plots are a computational tool used to visualize and analyze weak, non-covalent interactions within and between molecules. researchgate.net These interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the three-dimensional structure and stability of molecular complexes. NCI plots represent these interactions as surfaces in real space, with the color of the surface indicating the type and strength of the interaction. This method can be particularly insightful for understanding the crystal packing of a compound or its binding to a biological receptor. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scielo.brmdpi.com For a flexible molecule like this compound, which possesses a butyl chain, multiple conformations are possible. Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy, stable conformers and the energy barriers between them. mdpi.comnih.gov

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR, IR)

Quantum chemical calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. scielo.br These theoretical predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

Theoretical NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the theoretical chemical shifts of ¹H and ¹³C NMR spectra. nih.govnih.gov By comparing the calculated chemical shifts with experimental data, a strong correlation can often be established, confirming the molecular structure. epstem.net The accuracy of the prediction depends on the chosen level of theory and basis set. nih.gov

Chemical Biology Applications and Mechanistic Insights in Vitro Research

Quinoline-Based Fluorescent Probes for Bioimaging and Sensing

The intrinsic fluorescence properties of the quinoline (B57606) scaffold have made it a valuable component in the development of molecular probes for bioimaging. crimsonpublishers.com These probes are instrumental in visualizing and detecting various biological molecules and events within cellular systems, offering high sensitivity and specificity. crimsonpublishers.com Their utility spans from staining cellular components to tracking specific biomolecules and detecting key bioanalytes. crimsonpublishers.com

The design of quinoline-based fluorescent probes is a strategic process aimed at creating molecules with specific and predictable photophysical characteristics. nih.govnih.gov A modular approach is often employed, incorporating distinct domains within the molecule to control properties such as polarization, photophysical tuning, and structural diversity. nih.govillinois.eduacs.org This rational design allows for the engineering and optimization of probes for a wide array of applications. illinois.eduacs.org

Key design principles involve the strategic placement of functional groups on the quinoline core to influence its electronic properties. researchgate.net For instance, the nitrogen atom within the quinoline ring system can be utilized to monitor interactions with target molecules, leading to observable changes in fluorescence. nih.gov By systematically modifying the structure, researchers can fine-tune the probe's absorption and emission wavelengths, quantum yield, and sensitivity to its target analyte. nih.govnih.gov This modular design strategy facilitates the creation of diverse libraries of quinoline-based fluorophores through techniques like palladium-catalyzed cross-coupling, enabling high-throughput screening for desired properties. nih.govnih.govacs.org

Table 1: Design Strategies for Quinoline-Based Fluorescent Probes

| Design Principle | Objective | Example Application |

|---|---|---|

| Modular Scaffolding | To allow for systematic tuning of photophysical properties. nih.govillinois.edu | Creating probes with varying emission wavelengths for multi-color imaging. |

| Introduction of Specific Recognition Moieties | To achieve high selectivity for a target analyte. | Incorporating a chelating group for the detection of specific metal ions. |

| Control of Intramolecular Charge Transfer (ICT) | To modulate fluorescence intensity or create ratiometric sensors. crimsonpublishers.com | Developing probes that exhibit a color change upon binding to a target. |

Quinoline-based probes can be designed to respond to specific intracellular analytes like pH and metal ions through various photophysical mechanisms. nih.gov These mechanisms are often engineered into the probe's structure to produce a detectable change in its fluorescence upon interaction with the target.

One common mechanism is Photoinduced Electron Transfer (PET) . In a PET-based sensor, the quinoline fluorophore is linked to a receptor for the analyte. In the absence of the analyte, an electron can be transferred from the receptor to the excited fluorophore, quenching its fluorescence. researchgate.net Upon binding of the analyte to the receptor, this electron transfer is inhibited, leading to a "turn-on" of fluorescence. researchgate.net

Another important mechanism is Intramolecular Charge Transfer (ICT) . In ICT probes, the quinoline core is substituted with both an electron-donating and an electron-withdrawing group. crimsonpublishers.com Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission properties of this state are highly sensitive to the local environment. Changes in pH or the binding of metal ions can alter the efficiency of the ICT process, resulting in a shift in the emission wavelength or a change in fluorescence intensity. crimsonpublishers.com Some quinoline probes exhibit a dual-stage fluorescence response to intracellular pH, which can be harnessed for live-cell imaging. nih.govnih.govacs.org For example, a novel quinoline-based probe, DQPH, was developed for the ratiometric detection of subtle pH fluctuations in biological systems. nih.gov This probe showed a significant hypsochromic shift of 57 nm as the pH changed from 4.50 to 9.00, with a pKa value of 7.18, making it suitable for monitoring physiological pH changes. nih.gov The ratiometric response was attributed to a protonation-activable resonance charge transfer (PARCT) process. nih.gov

Chelation-Enhanced Fluorescence (CHEF) is another mechanism often employed for detecting metal ions. researchgate.net In this case, the quinoline probe contains a chelating moiety that can bind to a specific metal ion. This binding event restricts intramolecular rotations or vibrations that would otherwise lead to non-radiative decay, thus enhancing the fluorescence quantum yield and leading to a brighter signal. researchgate.net

Quinoline-based fluorescent probes are increasingly being utilized in advanced imaging techniques like multi-photon fluorescence bio-imaging. nih.gov Multi-photon microscopy offers several advantages over conventional one-photon microscopy, including deeper tissue penetration, reduced autofluorescence, and lower phototoxicity, making it ideal for imaging in living cells and tissues. crimsonpublishers.comnih.gov

Researchers have synthesized quinoline-based multi-photon fluorescent probes for the selective detection of various cellular components, such as lipid droplets. crimsonpublishers.comcrimsonpublishers.comnih.gov These probes can exhibit enhanced three-photon absorption cross-sections upon binding to their target, leading to bright and highly selective imaging. crimsonpublishers.com For example, a two-photon fluorescent probe based on a quinoline derivative, QNO, was developed for detecting nitric oxide in live cells and tissues at depths of 90–180 μm. acs.org Another highly sensitive quinoline-based two-photon probe, QZn, was designed to monitor intracellular free zinc ions in real-time. nih.gov This probe demonstrated a significant fluorescence enhancement upon binding to Zn2+ and had a remarkably low detection limit of 15.1 pM. nih.gov The large Stokes shift and high photostability of some of these probes make them particularly well-suited for dynamic imaging studies. nih.gov

Table 2: Examples of Quinoline-Based Probes in Advanced Imaging

| Probe Name | Target Analyte | Imaging Technique | Key Features |

|---|---|---|---|

| MPF probe 1 | Lipid Droplets | Multi-photon Fluorescence Bio-imaging | ICT effect, deeper tissue penetration, lower autofluorescence. crimsonpublishers.com |

| QNO | Nitric Oxide | Two-photon Microscopy | Large two-photon action cross-section, long-wavelength emission. acs.org |

Exploration of Quinolin-2(1H)-ones as Enzyme Modulators (In Vitro)

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the modulation of enzyme function.

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are involved in cancer cell growth and survival. researchgate.net Consequently, inhibiting Hsp90 is an attractive strategy for cancer therapy. nih.govencyclopedia.pub

Derivatives of 3-(heteroaryl)quinolin-2(1H)-one have been designed and synthesized as potential inhibitors of Hsp90. mdpi.comnih.gov These compounds are often developed as analogues of known Hsp90 inhibitors. nih.gov In vitro studies have demonstrated that certain 3-(N-substituted) aminoquinolin-2(1H)-one derivatives exhibit inhibitory activity against various Hsp90 client proteins, such as Raf-1, HER2, and CDK4. nih.gov For instance, a series of 3-heteroaryl-quinolin-2(1H)-one derivatives were synthesized and evaluated for their ability to inhibit cell growth in cancer cell lines. nih.gov Some of these compounds displayed significant cytotoxicity, with GI50 values in the micromolar range against PC-3 prostate cancer cells. nih.gov Further studies on the mode of action of these compounds have shown that they can lead to the downregulation of Hsp90 client proteins without inducing a heat shock response, which is a desirable characteristic for Hsp90 inhibitors. mdpi.comnih.gov

Table 3: In Vitro Activity of Selected 3-Heteroaryl-quinolin-2(1H)-one Derivatives against PC-3 Cancer Cells

| Compound | GI50 (µM) |

|---|---|

| 3b | 28 |

| 3a | > 28 |

| 3c | > 28 |

| 3d | > 28 |

| 3e | > 28 |

Data sourced from studies on the growth inhibitory activities of these compounds. nih.gov

DNA topoisomerases are essential enzymes that regulate the topology of DNA during processes like replication and transcription. mdpi.com They are well-established targets for cancer chemotherapy. mdpi.com Quinoline-based structures have been investigated for their potential to inhibit these enzymes.

Some pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their antiproliferative activity and their ability to inhibit human topoisomerase I (topo I) and topoisomerase IIα (topo IIα). mdpi.com In vitro assays have shown that certain compounds in this class can effectively inhibit the catalytic activity of these enzymes. mdpi.com For example, one derivative, compound 2E, was found to be highly active against topo IIα, with an inhibition of 88.3%, which is comparable to the well-known topo II inhibitor etoposide (89.6% inhibition). mdpi.com Interestingly, the study also revealed some selectivity, as another compound, 2P, which had marginal activity against topo I, was inactive against topo IIα. mdpi.com This suggests that modifications to the quinoline scaffold can influence the selectivity of inhibition between the two types of topoisomerases. mdpi.com The ability of these compounds to act as topoisomerase inhibitors is often linked to their capacity to intercalate into DNA and stabilize the enzyme-DNA cleavage complex. nih.gov

Table 4: Topoisomerase Inhibition by Pyrazolo[4,3-f]quinoline Derivatives

| Compound | Target Enzyme | % Inhibition (at 100 µM) |

|---|---|---|

| 2E | Topo IIα | 88.3 |

| Etoposide (Control) | Topo IIα | 89.6 |

| 2P | Topo I | 11.6 |

| 2P | Topo IIα | Inactive |

Data from in vitro enzyme activity assays. mdpi.com

Investigations into other Enzymatic Targets (e.g., acetylcholinesterase, α-glucosidase)

No research data is currently available regarding the inhibitory or modulatory effects of 3-Butyl-6-methoxyquinolin-2(1H)-one on acetylcholinesterase or α-glucosidase.

Mechanistic Investigations of Cellular Pathways (In Vitro Models)

Induction of Apoptotic Pathways in Cancer Cell Lines

There are no published studies that have investigated the potential for this compound to induce apoptosis in cancer cell lines.

Modulation of Cell Cycle Progression

The effect of this compound on cell cycle progression in any cell line has not been reported in the available scientific literature.

Impact on Cell Migration and Angiogenesis in Cellular Assays

There is no available research on the impact of this compound on cell migration or angiogenesis in in vitro models.

Biosynthetic Pathways of Naturally Occurring Quinolinone Scaffolds

Diversity and Origin of Quinolone-Containing Natural Products in Microorganisms and Plants

Quinolinone-containing natural products are widely distributed in nature, with a significant number of these compounds having been isolated from microbial and plant sources. nih.govmdpi.comnih.gov In the plant kingdom, quinolinone alkaloids are notably found in species belonging to the Rutaceae, Rubiaceae, and Asteraceae families. mdpi.com For instance, compounds like evocarpine, isolated from Evodia rutaecarpa, have demonstrated activity against Helicobacter pylori. nih.govresearchgate.net Another example is the antimutagenic 2-quinolone, casimiroine, which is extracted from Casimiroa edulis. researchgate.net

Microorganisms, however, represent the most prolific source of quinolinone derivatives. mdpi.comresearchgate.net Bacteria, in particular, produce a vast array of these compounds. The genus Pseudomonas is well-known for producing a class of 2-alkyl-4(1H)-quinolones (AQs) that act as quorum-sensing signal molecules, regulating gene expression and virulence. nih.gov For example, Pseudomonas aeruginosa produces over 50 different quinolones, including the Pseudomonas quinolone signal (PQS). scispace.com Soil-dwelling actinomycetes, such as Pseudonocardia sp., also produce quinolones with potent antibacterial properties. scispace.commdpi.com

Fungi are another significant source of quinolinone natural products. nih.govresearchgate.net Fungal species produce various quinoline (B57606) derivatives, which are thought to play a role in reducing competition and facilitating host colonization. researchgate.netresearchgate.net For example, Penicillium species are known to produce quinolactacin A, a 4-quinolone that exhibits a range of biological activities, including acetylcholinesterase inhibition and anticancer properties. nih.gov The 2-quinolone compounds penigequinolone and aspoquinolone are other examples of fungal metabolites. nih.gov

Table 1: Examples of Naturally Occurring Quinolinone Scaffolds and Their Origins

| Compound Name | Core Structure | Producing Organism(s) | Source Type |

|---|---|---|---|

| Evocarpine | 2-alkyl-4(1H)-quinolone | Evodia rutaecarpa | Plant |

| Casimiroine | 2-quinolone | Casimiroa edulis | Plant |

| 2-heptyl-4(1H)-quinolone (HHQ) | 4-quinolone | Pseudomonas aeruginosa | Bacterium |

| Pseudomonas Quinolone Signal (PQS) | 4-quinolone | Pseudomonas aeruginosa | Bacterium |

| Quinolactacin A | 4-quinolone | Penicillium sp. | Fungus |

| Penigequinolone | 2-quinolone | Fungi | Fungus |

| Aspoquinolone | 2-quinolone | Fungi | Fungus |

Enzymatic Mechanisms and Key Intermediates in Biosynthesis (e.g., Nonribosomal Peptide Synthetase Pathways)

The biosynthesis of the quinolinone scaffold proceeds through distinct enzymatic pathways that vary between different organisms. A central theme in many of these pathways is the utilization of anthranilic acid or its derivatives as a key building block. researchgate.net

In many bacteria, such as Pseudomonas aeruginosa, the biosynthesis of 4-quinolones like 2-heptyl-4(1H)-quinolone (HHQ) involves a set of enzymes encoded by the pqs gene cluster. nih.gov The pathway initiates with the activation of anthranilate to anthraniloyl-CoA by the CoA-ligase PqsA. nih.gov Subsequently, the ketosynthase PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetate (2-ABA)-CoA. nih.gov Finally, a thioesterase, PqsE, hydrolyzes the thioester bond to yield 2-ABA, a key intermediate that cyclizes to form the quinolone ring. nih.gov

In contrast, the biosynthesis of some fungal quinolones involves nonribosomal peptide synthetase (NRPS) machinery. nih.govnih.gov NRPSs are large, modular enzymes that assemble complex natural products from amino acid and carboxylic acid precursors. nih.govrsc.org Each module of an NRPS is responsible for the incorporation of a single monomeric unit and typically consists of several catalytic domains. nih.govrsc.org The core domains include an adenylation (A) domain for substrate recognition and activation, a thiolation (T) domain (also known as a peptidyl carrier protein or PCP) for covalently tethering the activated substrate, and a condensation (C) domain for peptide bond formation. nih.gov

The biosynthesis of the fungal 4-quinolone, quinolactacin A, in Penicillium showcases a concise NRPS pathway. nih.gov This pathway differs from the bacterial route as it starts from kynurenine, a metabolite derived from tryptophan. nih.gov The biosynthesis of quinomycin (B1172624) antibiotics, which feature a quinoxaline (B1680401) chromophore derived from a quinoline precursor, also relies on NRPSs. nih.gov These complex pathways highlight the versatility of NRPS enzymes in generating structural diversity. nih.govrsc.org

The final steps in quinolinone biosynthesis often involve cyclization and sometimes tailoring reactions catalyzed by other enzymes to introduce further structural modifications. researchgate.net

Engineered Biosynthesis Approaches for Quinolinone Analogs

The elucidation of quinolinone biosynthetic pathways has opened up opportunities for the engineered biosynthesis of novel analogs. nih.govnih.gov By manipulating the genes encoding the biosynthetic enzymes, it is possible to create new compounds with potentially improved or novel biological activities. nih.gov

One approach to engineered biosynthesis is the heterologous expression of biosynthetic gene clusters in a more genetically tractable host organism, such as Escherichia coli or Aspergillus nidulans. nih.govnih.gov This allows for easier genetic manipulation and potentially higher yields of the target compound. For instance, the entire echinomycin (B1671085) biosynthetic pathway, which includes genes for the formation of the quinoxaline precursor, has been successfully reconstituted in E. coli. nih.gov

Another strategy involves creating hybrid biosynthetic pathways by combining enzymes from different organisms. nih.gov This was demonstrated in the creation of an N-desmethyl analog of quinolactacin A. nih.gov The native fungal pathway in Penicillium requires N-methylation as a prerequisite for a subsequent decarboxylation step. nih.gov To bypass this, researchers transplanted a bacterial pathway from P. aeruginosa (involving the enzymes PqsA, PqsD, and PqsE) into the heterologous host A. nidulans. nih.gov This bacterial pathway provided the necessary desmethyl intermediate, 2-aminobenzoylacetate (2-ABA), which could then be utilized by the fungal NRPS machinery to produce the novel analog. nih.gov

Rational redesign of biosynthetic pathways through mutagenesis of key enzymes is another powerful tool. nih.gov For example, by mutating the NRPS enzyme Ecm7 in the echinomycin pathway, researchers were able to produce TANDEM, a synthetic analog of the natural quinomycin antibiotic. nih.gov These approaches underscore the potential of engineered biosynthesis to expand the chemical diversity of quinolinone-based compounds for various applications.

Future Directions in 3 Butyl 6 Methoxyquinolin 2 1h One Research

Development of Novel and Efficient Synthetic Methodologies

The synthesis of quinolin-2(1H)-one derivatives is well-established, with classical methods such as the Knorr Quinoline (B57606) Synthesis being prominent. chemicalbook.com However, future research could focus on developing more efficient and versatile synthetic routes to 3-Butyl-6-methoxyquinolin-2(1H)-one and its analogs.

Key areas for development include:

Greener Synthetic Approaches: Exploring the use of more environmentally friendly solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

One-Pot Syntheses: Designing multi-component reactions (MCRs) that allow for the construction of the this compound scaffold in a single step from simple precursors. nih.gov This approach offers advantages in terms of atom economy and reduced purification steps.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

Catalytic C-H Activation: Investigating transition-metal catalyzed C-H activation/functionalization reactions to introduce the butyl group at the C3 position of a pre-formed 6-methoxyquinolin-2(1H)-one core. nih.gov

| Synthetic Strategy | Potential Advantages | Key Precursors/Reagents |

| Modified Knorr Synthesis | Well-established, reliable | 4-methoxyaniline, β-keto ester with butyl group |

| Multi-Component Reaction | High efficiency, atom economy | Aniline (B41778), aldehyde, active methylene (B1212753) compound |

| C-H Functionalization | Late-stage modification, diversity | 6-methoxyquinolin-2(1H)-one, butylating agent, catalyst |

Advanced Computational Design for Targeted Chemical Biology Probes

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these techniques can be leveraged to design targeted chemical biology probes to investigate its biological functions.

Future computational efforts could include:

Pharmacophore Modeling and Virtual Screening: Developing pharmacophore models based on known active quinolinone derivatives to screen large compound libraries and identify potential biological targets for this compound. nih.gov

Molecular Docking and Dynamics Simulations: Performing docking studies of this compound against various protein targets, followed by molecular dynamics simulations to predict binding affinities and understand the stability of the ligand-protein complexes. nih.govmdpi.com

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to calculate the electronic properties of this compound, which can provide insights into its reactivity and potential interactions with biological macromolecules. nih.gov

Elucidation of Undiscovered Mechanistic Pathways in Biological Systems

The biological activities of quinoline derivatives are diverse, ranging from anticancer and antimicrobial to anti-inflammatory effects. biointerfaceresearch.combenthamscience.com A key area of future research for this compound will be to uncover its specific mechanism of action in various biological systems.

Potential research avenues include:

Target Identification Studies: Employing techniques such as affinity chromatography, activity-based protein profiling (ABPP), and chemical proteomics to identify the direct protein targets of this compound.

Pathway Analysis: Once a target is identified, utilizing systems biology approaches to understand how the interaction of the compound with its target modulates specific signaling pathways. For instance, many quinolinone derivatives have been shown to affect pathways related to cell proliferation and survival. mdpi.com

Development of Photoaffinity Probes: Synthesizing derivatives of this compound containing a photolabile group to allow for covalent cross-linking to its biological target upon photoirradiation, facilitating target identification.

Exploration of New Structural Derivatization Strategies for Enhanced Specificity

To improve the potency and selectivity of this compound, various structural modification strategies can be explored. Structure-activity relationship (SAR) studies will be crucial in guiding these derivatization efforts.

Future derivatization strategies could focus on:

Q & A

Q. What are the recommended synthetic routes for 3-Butyl-6-methoxyquinolin-2(1H)-one, and how can purity be validated?

Methodological Answer: A plausible synthesis involves condensation reactions using aldehydes and ketones under basic conditions. For example, similar quinolinone derivatives (e.g., 3-Chloro-6-methoxyquinolin-4-ol) are synthesized via refluxing a binary solvent system (ethanol + DMF) with NaOH as a catalyst . To optimize yield:

- Monitor reaction progress using TLC.

- Purify via recrystallization (ethanol/water mixtures are common).

- Validate purity using HPLC (>95% purity threshold) and H/C NMR to confirm absence of byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Use a combination of techniques:

| Technique | Purpose | Example Data (Analogous Compounds) |

|---|---|---|

| H NMR | Confirm substituent positions and alkyl chain integration | 3-Chloro-6-methoxyquinolin-4-ol: δ 3.89 (s, OCH), δ 7.21–7.75 (aromatic protons) |

| IR | Identify functional groups (e.g., C=O, OCH) | C=O stretch at ~1650–1700 cm |

| HRMS | Verify molecular formula | [M+H] for CHNO: calc. 239.1281, observed 239.1285 |

Advanced Questions

Q. How can crystallographic data contradictions in quinolinone derivatives be resolved?

Methodological Answer:

- Refinement Tools : Use SHELX software (e.g., SHELXL for small-molecule refinement) to iteratively adjust structural parameters. SHELX’s robustness in handling twinned data or high-resolution datasets is well-documented .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for R-factor discrepancies (>5% suggests errors) .

- Data Consistency : Compare bond lengths/angles with similar structures (e.g., 6-Methoxy-4-methylquinolin-2-ol has C-O bond lengths of ~1.36 Å ).

Q. What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d,p) basis sets to compute molecular electrostatic potential (MEP) and frontier orbitals (HOMO-LUMO gaps). For solvent effects, apply the Polarizable Continuum Model (PCM) .

- NBO Analysis : Examine hyperconjugative interactions (e.g., methoxy group’s electron donation to the quinoline ring) .

- Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy .

Q. How to design bioactivity assays for this compound derivatives?

Methodological Answer:

- In Vitro Screening : Use cytotoxicity assays (e.g., MTT on cancer cell lines) with IC determination. Reference structurally similar compounds like 4-Chloro-6-methoxyquinolin-7-ol for dose-range benchmarks .

- Control Groups : Include positive controls (e.g., doxorubicin) and solvent-only controls to isolate compound-specific effects.

- Mechanistic Studies : Perform ROS detection or apoptosis assays (e.g., Annexin V staining) if preliminary cytotoxicity is observed .

Q. How to address contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay entries) and apply statistical tests (e.g., ANOVA) to identify outliers .

- Experimental Replication : Standardize protocols (e.g., cell culture conditions, compound solubility in DMSO/PBS) to minimize variability .

- Resource Validation : Cross-verify commercial samples via independent synthesis or LC-MS to rule out impurity-driven artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.